molecular formula C11H18O4 B14550978 1-Ethyl 1-methyl cyclohexane-1,1-dicarboxylate CAS No. 62158-76-3

1-Ethyl 1-methyl cyclohexane-1,1-dicarboxylate

Cat. No.: B14550978
CAS No.: 62158-76-3
M. Wt: 214.26 g/mol
InChI Key: MFVPBGCWGUDQIR-UHFFFAOYSA-N
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Description

1-Ethyl 1-methyl cyclohexane-1,1-dicarboxylate is an organic compound with the molecular formula C11H18O4 It is a derivative of cyclohexane, featuring ethyl and methyl groups along with two ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl 1-methyl cyclohexane-1,1-dicarboxylate typically involves the esterification of cyclohexane derivatives. One common method is the reaction of 1-ethyl-1-methylcyclohexane with oxalyl chloride, followed by treatment with an alcohol such as methanol or ethanol under acidic conditions to form the ester groups .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment to ensure high yield and purity. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl 1-methyl cyclohexane-1,1-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Ethyl 1-methyl cyclohexane-1,1-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Ethyl 1-methyl cyclohexane-1,1-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then interact with biological pathways. The specific molecular targets and pathways depend on the context of its application .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1-cyclohexene: A similar compound with a methyl group and a cyclohexene ring.

    Cyclohexane-1,1-dicarboxylate: Lacks the ethyl and methyl substituents but has similar ester groups.

    1-Ethyl-1-methylcyclohexane: Similar structure but without the ester groups

Uniqueness

1-Ethyl 1-methyl cyclohexane-1,1-dicarboxylate is unique due to the presence of both ethyl and methyl groups along with two ester functional groups. This combination of substituents and functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .

Properties

CAS No.

62158-76-3

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

1-O'-ethyl 1-O-methyl cyclohexane-1,1-dicarboxylate

InChI

InChI=1S/C11H18O4/c1-3-15-10(13)11(9(12)14-2)7-5-4-6-8-11/h3-8H2,1-2H3

InChI Key

MFVPBGCWGUDQIR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCCCC1)C(=O)OC

Origin of Product

United States

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